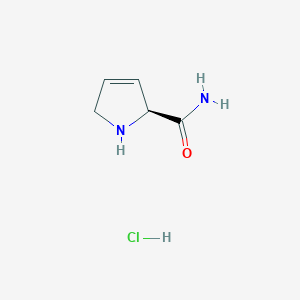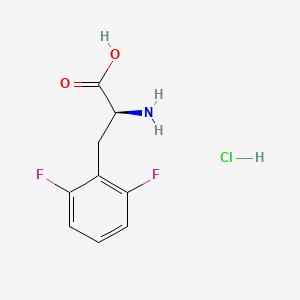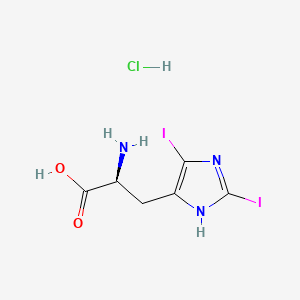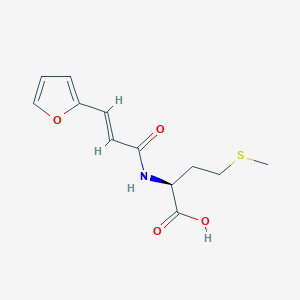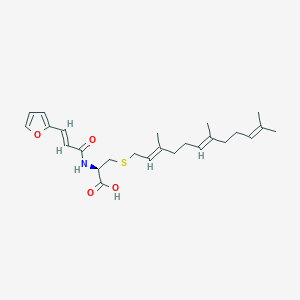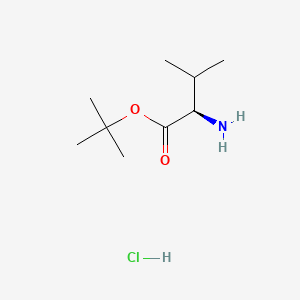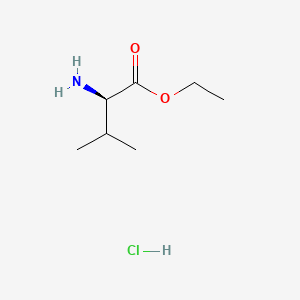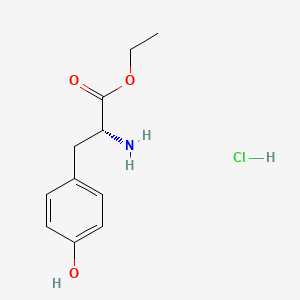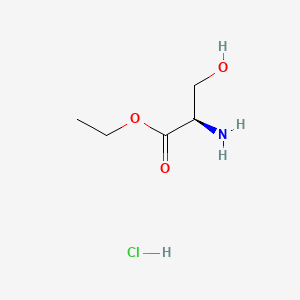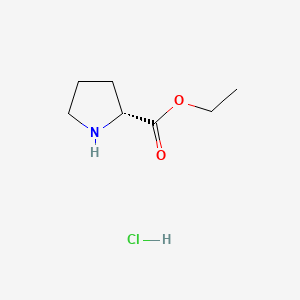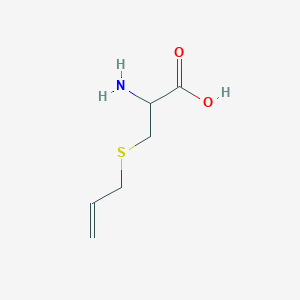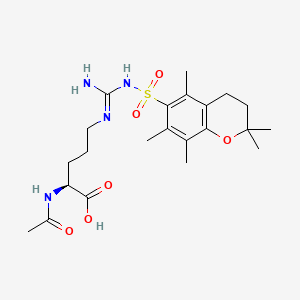
N-Acetyl-L-Arginin(2,2,5,7,8-Pentamethylchroman-6-sulfonyl)-OH
Übersicht
Beschreibung
“AC-Arg(pmc)-OH” is a peptide or a peptide derivative. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds . The “AC” prefix typically stands for an acetyl group, which is often used as a protective group in peptide synthesis . The “Arg(pmc)” part suggests that this peptide includes the amino acid arginine (Arg) with a protective group (pmc). The “OH” suffix indicates a hydroxyl group .
Synthesis Analysis
The synthesis of peptides like “AC-Arg(pmc)-OH” typically involves solid-phase peptide synthesis (SPPS), a method in which the peptide chain is assembled while attached to an insoluble support particle . The protective group “pmc” can be removed using specific procedures, such as dissolving the peptide in 95% TFA/water .
Chemical Reactions Analysis
The chemical reactions involving “AC-Arg(pmc)-OH” would depend on its specific structure and the conditions under which it’s used. For example, in peptide synthesis, the peptide would undergo reactions to form peptide bonds and to remove protective groups . Other reactions could occur under different conditions or with different reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “AC-Arg(pmc)-OH” would be determined by its specific structure. For example, its solubility, stability, and reactivity would depend on the properties of the amino acids it contains and any modifications such as the acetyl group or the pmc protective group .
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
N-Acetyl-L-Arginin(2,2,5,7,8-Pentamethylchroman-6-sulfonyl)-OH wird häufig in der Peptidsynthese verwendet. Die Arg(Pmc)- und Arg(Pbf)-Gruppen können mit einer Lösung aus 95 % TFA/Wasser (v/v) entschützt werden, wodurch auch tert-Butyl-basierte Schutzgruppen und Trityl-basierte Gruppen entfernt werden {svg_1}. Dies macht this compound zu einem wertvollen Werkzeug bei der Synthese komplexer Peptide.
Melanocortin-Rezeptorforschung
This compound wurde in der Untersuchung von Melanocortin-Rezeptoren (MC1R–MC5R) verwendet, die an zahlreichen biologischen Signalwegen beteiligt sind, darunter Steroidogenese, Pigmentierung und Nahrungsaufnahme {svg_2}. Insbesondere aktiviert das Arg-DPhe-Motiv den mMC3R gegenüber dem mMC4R bevorzugt {svg_3}, was bei der Entwicklung neuer MC3R-selektiver Liganden nützlich sein könnte. Dies könnte zu neuartigen Sondierungs- und therapeutischen Leitverbindungen führen, die zur Behandlung von Stoffwechselstörungen nützlich sind {svg_4}.
SIRT1-Aktivierung
This compound wurde mit der Aktivierung von SIRT1 in Verbindung gebracht, einem Protein, das an der zellulären Regulation beteiligt ist {svg_5}. Diese Aktivierung wurde erstmals 2005 entdeckt, als Studien berichteten, dass Resveratrol die SIRT1-katalysierte Deacetylierung von Ac-Arg-His-Lys-Lys Ac-AMC aktivieren kann {svg_6}.
Energiehomöostase
Die Forschung hat gezeigt, dass this compound eine Rolle bei der Energiehomöostase spielen könnte. MC3R- und MC4R-Knockout-Mäuse deuten darauf hin, dass der MC3R und der MC4R die Energiehomöostase auf nicht redundante Weise regulieren {svg_7}. This compound könnte daher durch seine Wechselwirkung mit diesen Rezeptoren potenzielle Anwendungen bei der Untersuchung und Behandlung von Störungen im Zusammenhang mit der Energiehomöostase haben {svg_8}.
Zukünftige Richtungen
The future directions for research on “AC-Arg(pmc)-OH” would depend on its specific structure and potential applications. For example, if it’s a bioactive peptide, future research might focus on understanding its mechanism of action, improving its stability or bioavailability, or exploring its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O6S/c1-12-13(2)19(14(3)16-9-10-22(5,6)32-18(12)16)33(30,31)26-21(23)24-11-7-8-17(20(28)29)25-15(4)27/h17H,7-11H2,1-6H3,(H,25,27)(H,28,29)(H3,23,24,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRJUCRLHBFCFW-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



